![molecular formula C17H19NO3S B14202840 4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid CAS No. 860344-01-0](/img/structure/B14202840.png)
4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid is a complex organic compound that features a thiophene ring substituted with a morpholine group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Substitution with Morpholine: The thiophene ring is then functionalized with a morpholine group through nucleophilic substitution reactions.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the substituted thiophene with a benzoic acid derivative, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The morpholine group can enhance the compound’s ability to interact with biological membranes, improving its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 2-thiophenecarboxylic acid.
Morpholine Derivatives: Compounds like 4-morpholinecarboxylic acid and N-methylmorpholine.
Benzoic Acid Derivatives: Compounds like 4-aminobenzoic acid and 4-hydroxybenzoic acid.
Uniqueness
4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid is unique due to its combination of a thiophene ring, a morpholine group, and a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
CAS No. |
860344-01-0 |
|---|---|
Molecular Formula |
C17H19NO3S |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
4-[5-(1-morpholin-4-ylethyl)thiophen-2-yl]benzoic acid |
InChI |
InChI=1S/C17H19NO3S/c1-12(18-8-10-21-11-9-18)15-6-7-16(22-15)13-2-4-14(5-3-13)17(19)20/h2-7,12H,8-11H2,1H3,(H,19,20) |
InChI Key |
ASSAUKKHOJBYBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(S1)C2=CC=C(C=C2)C(=O)O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


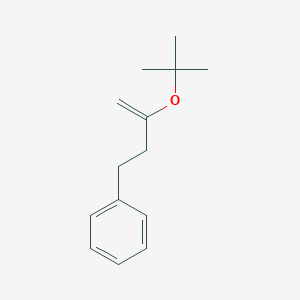
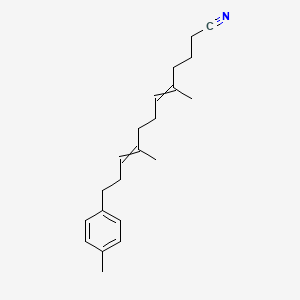
![tert-Butyl [methoxy(4-nitrophenyl)methyl]carbamate](/img/structure/B14202778.png)
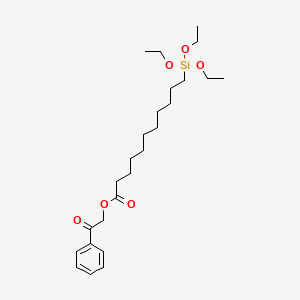

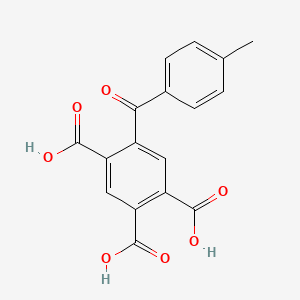
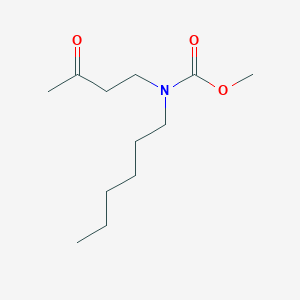
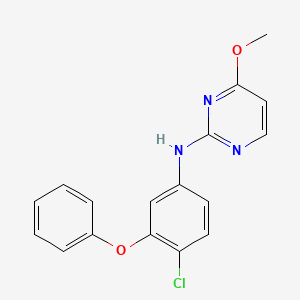
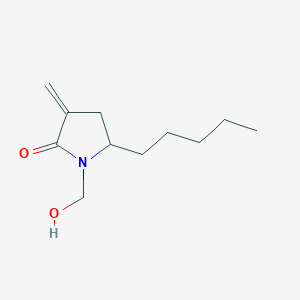
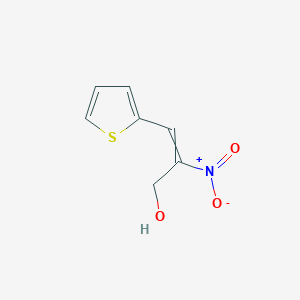
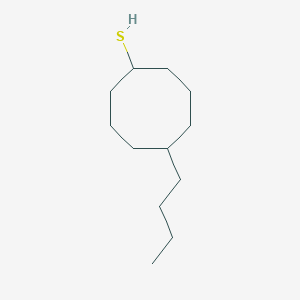
![2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide](/img/structure/B14202844.png)
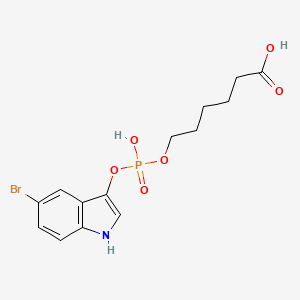
![5-Oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14202851.png)
